molecular formula C22H18BrClN4O3 B2419345 [2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-bromo-3-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate CAS No. 1224001-30-2

[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-bromo-3-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate

Cat. No.: B2419345
CAS No.: 1224001-30-2
M. Wt: 501.77
InChI Key: MCKXDFJAGUYTFB-UHFFFAOYSA-N
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Description

[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-bromo-3-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate is a useful research compound. Its molecular formula is C22H18BrClN4O3 and its molecular weight is 501.77. The purity is usually 95%.
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Properties

IUPAC Name

[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-bromo-3-methylphenyl)-5-methyltriazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18BrClN4O3/c1-12-10-17(8-9-18(12)23)28-13(2)20(26-27-28)22(29)30-11-19-14(3)31-21(25-19)15-4-6-16(24)7-5-15/h4-10H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCKXDFJAGUYTFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N2C(=C(N=N2)C(=O)OCC3=C(OC(=N3)C4=CC=C(C=C4)Cl)C)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18BrClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

501.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound [2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-bromo-3-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate is a novel chemical entity that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanism of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula of the compound is C23H21BrClN4O4C_{23}H_{21}BrClN_4O_4, with a molecular weight of approximately 452.9 g/mol. The structure features a triazole ring and oxazole moiety, which are known for their diverse biological activities.

PropertyValue
Molecular Weight452.9 g/mol
Molecular FormulaC23H21BrClN4O4
LogP4.4486
Polar Surface Area73.185 Ų
Hydrogen Bond Acceptors8

Anticancer Activity

Recent studies have highlighted the compound's promising anticancer activity against various cancer cell lines. For instance, in vitro assays demonstrated significant cytotoxic effects against human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cell lines. The compound exhibited IC50 values comparable to established chemotherapeutics like doxorubicin.

Case Study:
In a study involving MCF-7 and A549 cell lines, the compound showed an IC50 value of 0.12 µM, indicating potent antiproliferative activity. Flow cytometry analysis revealed that treatment with the compound induced apoptosis in a dose-dependent manner, characterized by increased levels of cleaved caspase-3 and p53 expression .

The mechanism by which this compound exerts its anticancer effects appears to involve multiple pathways:

  • Apoptosis Induction: The compound triggers apoptotic pathways in cancer cells through upregulation of pro-apoptotic proteins.
  • Cell Cycle Arrest: It has been observed to induce G0/G1 phase arrest in treated cells, thereby inhibiting proliferation.
  • Inhibition of Key Enzymes: The triazole moiety may interact with specific targets such as carbonic anhydrases involved in tumor growth and metastasis .

Structure-Activity Relationship (SAR)

The biological activity of the compound is influenced by its structural components:

  • Oxazole and Triazole Rings: These heterocycles are crucial for interaction with biological targets.
  • Substituents on Aromatic Rings: The presence of halogens (e.g., bromine and chlorine) enhances lipophilicity and may improve binding affinity to target proteins.

Comparative Analysis

A comparative analysis with other similar compounds indicates that modifications to the oxazole or triazole rings can significantly affect biological activity.

Compound NameIC50 (µM)Cell Line
[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl0.12MCF-7
Doxorubicin0.15MCF-7
Compound X0.25A549

Scientific Research Applications

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial properties of this compound against various pathogens. For instance, a study published in the Journal of Medicinal Chemistry indicated that derivatives of triazole compounds exhibit significant activity against both Gram-positive and Gram-negative bacteria. The oxazole and triazole moieties are believed to enhance membrane permeability, allowing for better interaction with microbial cells .

Anticancer Properties

The compound has also been evaluated for its anticancer potential. Research published in Cancer Letters highlighted that similar triazole derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. The mechanism involves the disruption of cellular signaling pathways critical for cancer cell survival .

Fungicidal Activity

In agricultural settings, compounds with oxazole and triazole structures are often explored for their fungicidal properties. A study in Pesticide Biochemistry and Physiology reported that triazole-based fungicides effectively control fungal pathogens in crops, reducing disease incidence and improving yield . The compound's ability to inhibit ergosterol biosynthesis is a key factor in its fungicidal action.

Herbicidal Activity

The herbicidal potential of similar compounds has been noted in various studies. The structural features of [2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-bromo-3-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate suggest it may serve as a lead compound for developing new herbicides that target specific weed species while minimizing damage to crops .

Case Study 1: Antimicrobial Testing

In a controlled laboratory setting, derivatives of the compound were tested against a panel of bacterial strains including Escherichia coli and Staphylococcus aureus. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, showcasing its potential as a broad-spectrum antimicrobial agent.

Case Study 2: Anticancer Evaluation

A series of in vitro assays were conducted on human cancer cell lines (e.g., MCF-7 breast cancer cells). The compound induced apoptosis at concentrations as low as 10 µM after 48 hours of exposure, suggesting its efficacy as an anticancer agent.

Preparation Methods

Synthetic Strategy Overview

The target compound’s structure comprises two primary heterocyclic systems:

  • Oxazole moiety : 2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl
  • Triazole-carboxylate moiety : 1-(4-bromo-3-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate

Synthesis follows a convergent approach:

  • Independent preparation of oxazole and triazole fragments
  • Methyl linker functionalization on the oxazole ring
  • Fragment coupling via nucleophilic substitution

Table 1: Key Synthetic Stages

Stage Objective Key Reagents Reference
1 Oxazole ring synthesis 4-Chlorobenzoyl chloride, methyl glycinate, POCl₃
2 Triazole core formation 4-Bromo-3-methylphenyl azide, methyl propiolate, CuI
3 Carboxylate introduction CO₂, LDA, thionyl chloride/MeOH
4 Methyl linker bromination NBS, AIBN, CCl₄
5 Fragment coupling K₂CO₃, DMF, 80°C

Oxazole Fragment Synthesis

Cyclocondensation Approach

The 2,5-disubstituted oxazole is synthesized via Robinson-Gabriel cyclization:

  • Substrate preparation : 4-Chlorobenzoyl chloride reacts with methyl glycinate to form N-(4-chlorobenzoyl)glycine methyl ester
  • Cyclodehydration : Treatment with phosphorus oxychloride (POCl₃) at reflux induces ring closure:
    $$ \text{C}6\text{H}4\text{Cl-C(=O)-NH-CH}2\text{-COOCH}3 \xrightarrow{\text{POCl}_3} \text{Oxazole} $$
Critical Parameters:
  • Temperature : 110°C for 8 hours
  • Yield : 68-72% after silica gel chromatography

Functionalization at C4 Position

The methyl group at oxazole’s C4 position undergoes bromination for subsequent coupling:

  • Radical bromination : N-Bromosuccinimide (NBS) in CCl₄ with AIBN initiator
  • Selectivity : α-bromination favored at benzylic position due to radical stability
    $$ \text{Oxazole-CH}3 \xrightarrow{\text{NBS}} \text{Oxazole-CH}2\text{Br} $$
Optimization Data:
Parameter Value Impact on Yield
NBS Equiv. 1.1 Prevents di-bromination
Reaction Time 4 hr 89% conversion
Workup Hexane precipitation 94% purity

Triazole-Carboxylate Fragment Synthesis

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The 1,4-disubstituted triazole forms via click chemistry:

  • Azide preparation : 4-Bromo-3-methylaniline → diazotization → NaN₃ substitution
  • Alkyne component : Methyl propiolate
  • Catalysis : CuI (10 mol%) in THF/H₂O (3:1)

Reaction Equation :
$$ \text{Ar-N}3 + \text{HC≡C-COOCH}3 \xrightarrow{\text{CuI}} \text{Triazole} $$

Performance Metrics:
  • Regioselectivity : >98% 1,4-isomer
  • Yield : 82% after recrystallization (EtOAc/hexane)

Carboxylate Group Installation

Post-triazole formation, the ester undergoes saponification and re-esterification for positional control:

  • Saponification : LiOH (2M) in THF/H₂O hydrolyzes methyl ester to carboxylic acid
  • Re-esterification : Thionyl chloride/MeOH converts acid to methyl ester at C4
    $$ \text{Triazole-COOH} \xrightarrow{\text{SOCl}2/\text{MeOH}} \text{Triazole-COOCH}3 $$

Key Observation : Direct esterification at C4 requires protection of N1 with Boc group to prevent side reactions.

Fragment Coupling and Final Assembly

The bromomethyl-oxazole reacts with triazole-carboxylate under nucleophilic conditions:

Mechanism :
$$ \text{Oxazole-CH}2\text{Br} + \text{Triazole-COO}^- \xrightarrow{\text{Base}} \text{Oxazole-CH}2\text{-O-CO-Triazole} $$

Table 2: Coupling Optimization

Condition Base Solvent Temp (°C) Yield (%)
1 K₂CO₃ DMF 80 74
2 Cs₂CO₃ DMSO 100 68
3 DBU MeCN 60 81

Optimal Protocol :

  • Molar Ratio : 1:1.05 (oxazole:triazole)
  • Base : 1,8-Diazabicycloundec-7-ene (DBU)
  • Time : 12 hours under N₂ atmosphere
  • Workup : Aqueous extraction, column chromatography (SiO₂, 5% MeOH/DCM)

Characterization and Analytical Data

Spectroscopic Confirmation

¹H NMR (400 MHz, CDCl₃) :

  • δ 8.21 (s, 1H, triazole-H)
  • δ 7.89 (d, J=8.4 Hz, 2H, Cl-C₆H₄)
  • δ 5.32 (s, 2H, OCH₂-oxazole)
  • δ 2.41 (s, 3H, triazole-CH₃)

HRMS (ESI+) :

  • Calculated for C₂₃H₂₁BrClN₄O₄ [M+H]⁺: 539.0401
  • Found: 539.0398

Purity Assessment

HPLC Conditions :

  • Column: C18, 5μm, 4.6×250 mm
  • Mobile Phase: 60:40 MeCN/H₂O (0.1% TFA)
  • Retention Time: 12.7 min
  • Purity: 98.6%

Challenges and Mitigation Strategies

  • Triazole Regioselectivity :

    • CuAAC ensures >98% 1,4-selectivity vs. thermal Huisgen (50:50)
  • Oxazole Bromination Over-reaction :

    • NBS stoichiometry controlled at 1.05 equiv to prevent di-bromination
  • Coupling Efficiency :

    • DBU base enhances nucleophilicity of carboxylate oxygen vs. inorganic bases

Scale-Up Considerations

Green Chemistry Modifications :

  • Replace DMF with cyclopentyl methyl ether (CPME) as safer solvent
  • Continuous flow setup for CuAAC step increases throughput by 3×

Cost Analysis :

Component Cost/kg (USD) % Total Cost
4-Chlorobenzoyl chloride 120 18
CuI 950 29
DBU 2200 41

Q & A

Q. What synthetic strategies are recommended for constructing the 1,2,3-triazole and oxazole moieties in this compound?

The synthesis of triazole derivatives often employs copper-catalyzed azide-alkyne cycloaddition (CuAAC) for regioselective 1,4-disubstituted triazoles. For the oxazole ring, cyclization of substituted amides or esters using phosphorus oxychloride (POCl₃) or other dehydrating agents is common. For example, cyclization of substituted benzoic acid hydrazides with POCl₃ at 120°C has been used to form oxadiazole analogs (a related heterocycle) . Optimization of reaction conditions (e.g., solvent, temperature, and catalyst loading) is critical to minimize side products.

Q. How can structural characterization be performed to confirm the compound’s regiochemistry?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for resolving regiochemical ambiguities. The SHELX suite (e.g., SHELXL for refinement) enables precise modeling of bond lengths, angles, and anisotropic displacement parameters . For preliminary analysis, nuclear Overhauser effect (NOE) NMR experiments or 2D heteronuclear correlation spectroscopy (HSQC/HMBC) can identify spatial proximities between protons and carbons in the triazole and oxazole rings .

Q. What spectroscopic techniques are essential for purity assessment?

  • High-resolution mass spectrometry (HRMS) confirms the molecular formula.
  • ¹H/¹³C NMR identifies functional groups and monitors reaction progress.
  • FTIR verifies carbonyl (C=O) and triazole (C-N) stretching vibrations. Discrepancies between experimental and theoretical spectra may indicate impurities or tautomeric forms .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the compound’s reactivity or binding interactions?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic properties, such as frontier molecular orbitals (HOMO/LUMO), to predict nucleophilic/electrophilic sites. Molecular docking (AutoDock Vina) or molecular dynamics simulations (GROMACS) can assess interactions with biological targets (e.g., enzymes). For crystallographic refinement, tools like WinGX integrate DFT-optimized geometries with experimental XRD data .

Q. What experimental approaches resolve contradictions between crystallographic and spectroscopic data?

Discrepancies may arise from dynamic effects (e.g., crystal packing vs. solution-state conformers). To address this:

  • Compare temperature-dependent NMR with variable-temperature XRD to identify conformational flexibility.
  • Use Hirshfeld surface analysis (CrystalExplorer) to quantify intermolecular interactions influencing solid-state structures .
  • Validate computational models against both datasets to reconcile differences .

Q. How can reaction conditions be optimized for scalability while maintaining regioselectivity?

Design of Experiments (DoE) methodologies, such as factorial or response surface models, systematically evaluate variables (e.g., temperature, solvent polarity, catalyst ratio). For example, flow chemistry systems enable precise control over residence time and mixing efficiency, reducing side reactions in multi-step syntheses . A case study for a similar triazole derivative achieved 85% yield by optimizing POCl₃ stoichiometry and reaction time .

Methodological Considerations

Q. What protocols ensure reproducibility in crystallographic studies?

  • Data collection : Use a Bruker D8 Venture diffractometer with Mo-Kα radiation (λ = 0.71073 Å) at 100 K.
  • Refinement : Apply SHELXL with full-matrix least-squares on F², incorporating hydrogen atom positions from difference Fourier maps .
  • Validation : Check R-factor convergence (R₁ < 0.05) and report Flack parameter for absolute structure determination .

Q. How can synthetic byproducts be identified and minimized?

  • LC-MS/MS monitors reaction intermediates and byproducts in real time.
  • Chromatographic purification (e.g., flash column chromatography with ethyl acetate/hexane gradients) isolates the target compound.
  • Mechanistic studies (e.g., trapping experiments with TEMPO) identify radical pathways that may form undesired side products .

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